molecular formula C15H11BrClNO3 B2660865 1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene CAS No. 1260890-04-7

1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B2660865
CAS No.: 1260890-04-7
M. Wt: 368.61
InChI Key: CKJBHFJHHCHNLC-BQYQJAHWSA-N
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Description

1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C15H11BrClNO3 and a molecular weight of 368.61 g/mol This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a nitroethenyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl alcohol with 2-chloro-4-nitrobenzaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and chloro groups, which can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene include:

    This compound: This compound shares similar structural features but may differ in the position or type of substituents.

    2-chloro-4-[(E)-2-nitroethenyl]benzene: Lacks the bromobenzyl group, resulting in different chemical properties and reactivity.

    4-bromobenzyl alcohol: A precursor in the synthesis of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c16-13-4-1-12(2-5-13)10-21-15-6-3-11(9-14(15)17)7-8-18(19)20/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBHFJHHCHNLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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